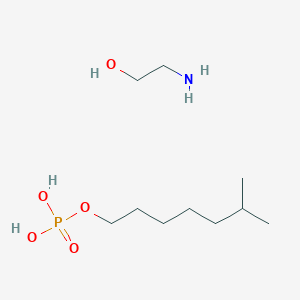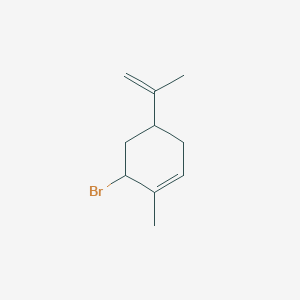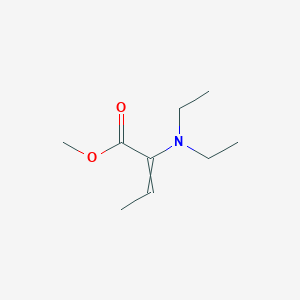
Methyl 2-(diethylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(diethylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2 It is an ester derivative of butenoic acid, featuring a diethylamino group attached to the second carbon of the but-2-enoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(diethylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of an enolate ion with an alkyl halide under basic conditions. For example, the enolate ion of methyl acetoacetate can be reacted with diethylamine in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(diethylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(diethylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which methyl 2-(diethylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(dimethylamino)but-2-enoate: Similar structure but with dimethylamino instead of diethylamino.
Ethyl 2-(diethylamino)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(diethylamino)prop-2-enoate: Similar structure but with a prop-2-enoate chain instead of but-2-enoate.
Uniqueness
Methyl 2-(diethylamino)but-2-enoate is unique due to the presence of both the diethylamino group and the but-2-enoate chain. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
70096-90-1 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
methyl 2-(diethylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-8(9(11)12-4)10(6-2)7-3/h5H,6-7H2,1-4H3 |
InChI-Schlüssel |
AHXJGUAQXUQVJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=CC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
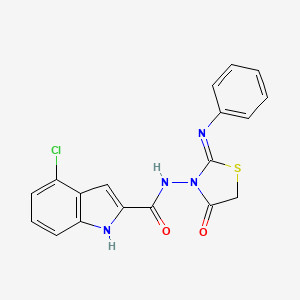
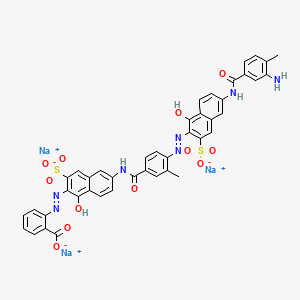
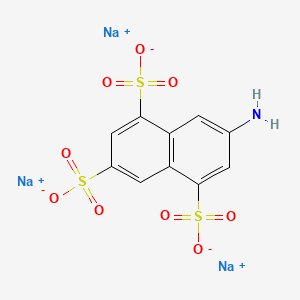
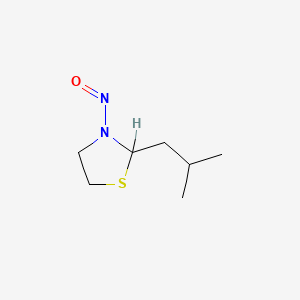
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
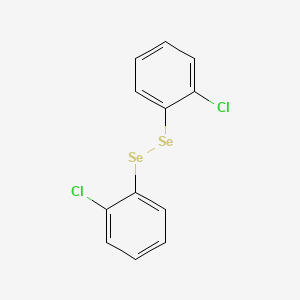
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

